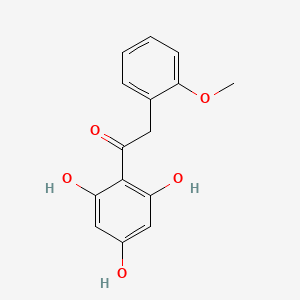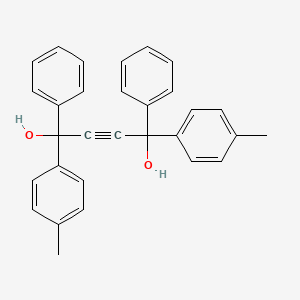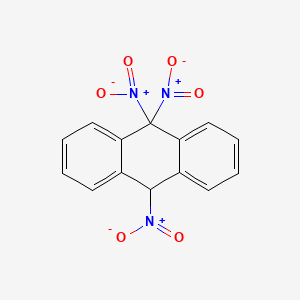
9,9,10-Trinitro-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9,10-Trinitro-9,10-dihydroanthracene is a derivative of 9,10-dihydroanthracene, a compound derived from the polycyclic aromatic hydrocarbon anthracene This compound is characterized by the presence of three nitro groups attached to the 9 and 10 positions of the dihydroanthracene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10-Trinitro-9,10-dihydroanthracene typically involves the nitration of 9,10-dihydroanthracene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process and to prevent over-nitration.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory nitration process. This would require careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 9,9,10-Trinitro-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions often require nucleophilic reagents and may be facilitated by catalysts or specific solvents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
9,9,10-Trinitro-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,9,10-Trinitro-9,10-dihydroanthracene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
9,10-Dihydroanthracene: The parent compound, which lacks the nitro groups.
9,10-Dinitroanthracene: A similar compound with two nitro groups instead of three.
Anthracene: The fully aromatic parent hydrocarbon.
Comparison:
9,9,10-Trinitro-9,10-dihydroanthracene: is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to its analogs.
9,10-Dihydroanthracene: is less reactive and primarily used as a hydrogen donor.
9,10-Dinitroanthracene: has intermediate reactivity and different chemical properties due to the fewer nitro groups.
Anthracene: is fully aromatic and has different chemical behavior, primarily used in the production of dyes and as a scintillator in detectors.
特性
CAS番号 |
112537-61-8 |
|---|---|
分子式 |
C14H9N3O6 |
分子量 |
315.24 g/mol |
IUPAC名 |
9,10,10-trinitro-9H-anthracene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)13-9-5-1-3-7-11(9)14(16(20)21,17(22)23)12-8-4-2-6-10(12)13/h1-8,13H |
InChIキー |
NCFDEXAKWSFWGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3C2([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
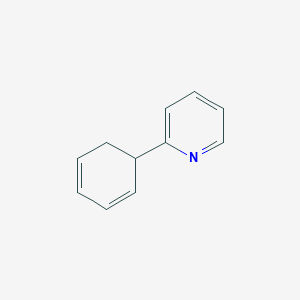
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
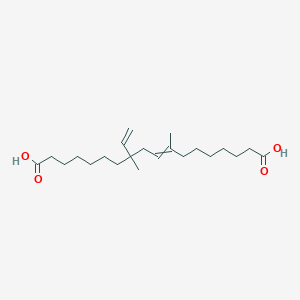
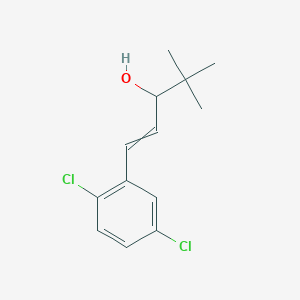
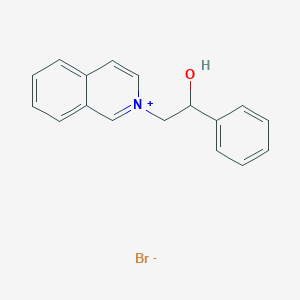
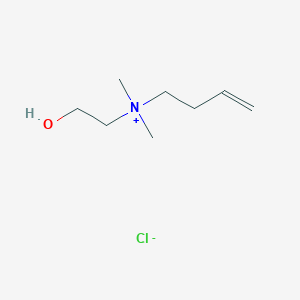

![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
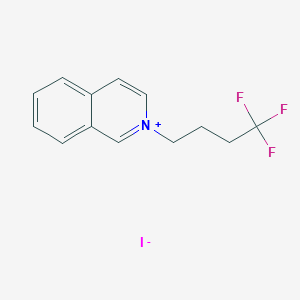
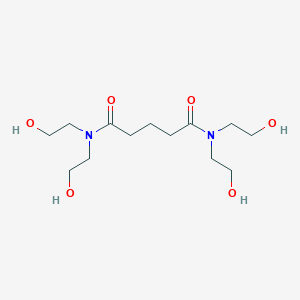
silane](/img/structure/B14313179.png)
